molecular formula C18H20F3N3O4 B2613914 Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate CAS No. 2097892-62-9

Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate

Cat. No.: B2613914
CAS No.: 2097892-62-9
M. Wt: 399.37
InChI Key: CVVGENQMQHTORQ-UHFFFAOYSA-N
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Description

Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H20F3N3O4 and its molecular weight is 399.37. The purity is usually 95%.
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Biological Activity

Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on available research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and an imidazolidinone moiety. Its chemical formula is C_{16}H_{18}F_3N_3O_3, with a molecular weight of approximately 367.33 g/mol. The presence of trifluoroethyl groups is significant as they may influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic route often aims to optimize yield and purity while maintaining the structural integrity necessary for biological activity.

Antimicrobial Properties

Research indicates that derivatives of imidazolidinones exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of Gram-positive bacteria effectively.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of carboxylesterases (CaE). These enzymes play critical roles in drug metabolism and detoxification processes. The structure-activity relationship (SAR) studies indicate that the trifluoroethyl substitution enhances inhibitory activity against CaE compared to non-fluorinated analogs .

Anti-inflammatory Activity

In vitro assays have shown that this compound exhibits anti-inflammatory properties. It appears to modulate pathways associated with inflammatory responses, potentially making it a candidate for treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PubMed evaluated the antimicrobial activity of various imidazolidinone derivatives including this compound. Results indicated a significant reduction in bacterial colony counts at specific concentrations .
  • Enzyme Kinetics Analysis : Another research effort focused on the kinetics of CaE inhibition by this compound. The kinetic parameters were determined using Lineweaver-Burk plots, demonstrating mixed-type inhibition with Ki values indicating potent interaction with the enzyme .

Data Summary

Biological Activity Findings
AntimicrobialEffective against Gram-positive bacteria; significant colony count reduction
Enzyme Inhibition (CaE)Mixed-type inhibition; Ki values indicate potency
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic applications

Properties

IUPAC Name

benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O4/c19-18(20,21)12-24-15(25)10-23(16(24)26)14-6-8-22(9-7-14)17(27)28-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVGENQMQHTORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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